PHT-427

Catalog No.
S548412
CAS No.
1191951-57-1
M.F
C20H31N3O2S2
M. Wt
409.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHT-427

CAS Number

1191951-57-1

Product Name

PHT-427

IUPAC Name

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Molecular Formula

C20H31N3O2S2

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23)

InChI Key

BYWWNRBKPCPJMG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2

Solubility

soluble in DMSO, not soluble in water.

Synonyms

PHT427; PHT-427; PHT 427.

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2

Description

The exact mass of the compound 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is 409.18577 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
  • Organic Intermediate: The presence of a sulfonamide group suggests 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide might serve as an intermediate in the synthesis of various drugs or other organic molecules. Suppliers like ChemDirect offer it as a technical grade chemical, potentially for this purpose .
  • Material Science Applications: The long dodecyl chain introduces hydrophobic properties, while the thiadiazole ring can participate in various bonding interactions. This combination could be of interest for research in self-assembling materials, liquid crystals, or specific types of polymers.

PHT-427 is a novel compound recognized for its role as an inhibitor of both phosphatidylinositol-dependent protein kinase 1 and Akt, which are crucial components in signaling pathways associated with cancer cell proliferation and survival. The compound has the molecular formula C20H31N3O2S2C_{20}H_{31}N_{3}O_{2}S_{2} and a molecular weight of 409.61 g/mol. It specifically binds to the pleckstrin homology domain of these proteins, demonstrating high-affinity interactions with dissociation constants (Ki) of 2.7 μM for Akt and 5.2 μM for phosphatidylinositol-dependent protein kinase 1 .

PHT-427 has been shown to inhibit the enzymes Akt and PDPK1, which are involved in cell signaling pathways important for cell growth and survival []. By inhibiting these enzymes, PHT-427 may have potential applications in cancer research []. However, the exact mechanism by which PHT-427 binds to and inhibits these enzymes requires further investigation.

That modify its alkyl chain length and functional groups to optimize binding affinity for its targets. Variants of PHT-427 have been synthesized by altering the carbon chain length from C-4 to C-16, with the C-12 variant exhibiting the highest affinity for both Akt and phosphatidylinositol-dependent protein kinase 1 . The specific synthetic route details are proprietary but typically involve standard organic synthesis techniques such as coupling reactions and purification processes.

The biological activity of PHT-427 has been extensively studied, revealing its potential as an effective antitumor agent. In vivo studies have demonstrated its ability to inhibit tumor growth significantly in immunocompromised mice models bearing human tumor xenografts, achieving up to 80% reduction in the most sensitive tumors . Notably, tumors with mutations in the PIK3CA gene exhibited heightened sensitivity to PHT-427, while K-Ras mutant tumors were less responsive . The compound's safety profile is promising, as it has been shown not to induce weight loss or adverse changes in blood chemistry during extended administration periods .

PHT-427's primary application lies in cancer therapy, particularly targeting tumors that exhibit aberrant activation of the phosphatidylinositol 3-kinase/Akt signaling pathway. Its dual inhibition mechanism offers potential therapeutic benefits in combination therapies; studies have indicated enhanced antitumor effects when used alongside established chemotherapeutics like paclitaxel and erlotinib . Additionally, ongoing research may expand its applications into other diseases characterized by dysregulated Akt signaling.

Interaction studies utilizing surface plasmon resonance spectroscopy have confirmed the binding dynamics of PHT-427 with both Akt and phosphatidylinositol-dependent protein kinase 1. These studies indicate that PHT-427 competes effectively with natural substrates for binding sites within the pleckstrin homology domains of these kinases . Such interactions are critical for understanding the compound's mechanism of action and optimizing its therapeutic efficacy.

PHT-427 is part of a broader class of compounds that target the phosphatidylinositol 3-kinase/Akt signaling pathway. Here are some similar compounds:

Compound NameTarget KinasesKi Values (μM)Unique Features
PHT-428Akt, PDPK1~2.5Structural analog with slight modifications
MK-2206Akt~0.5Allosteric inhibitor with different binding site
GSK690693Akt~0.6Selective inhibitor targeting Akt isoforms
AZD5363Akt~0.7Dual inhibitor with oral bioavailability

PHT-427 stands out due to its dual inhibition mechanism targeting both Akt and phosphatidylinositol-dependent protein kinase 1 simultaneously, which may enhance its therapeutic potential compared to other inhibitors that focus solely on one target . Its unique structural properties allow it to exhibit distinct pharmacological profiles that could be advantageous in clinical settings.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

7.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

409.18576959 g/mol

Monoisotopic Mass

409.18576959 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)

UNII

543K8ZN6LH

Wikipedia

PHT-427

Dates

Modify: 2023-08-15
1: Meuillet EJ, Zuohe S, Lemos R, Ihle N, Kingston J, Watkins R, Moses SA, Zhang  S, Du-Cuny L, Herbst R, Jacoby JJ, Zhou LL, Ahad AM, Mash EA, Kirkpatrick DL, Powis G. Molecular pharmacology and antitumor activity of PHT-427, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor. Mol Cancer Ther. 2010 Mar;9(3):706-17. Epub 2010 Mar 2. PubMed PMID: 20197390; PubMed Central PMCID: PMC2837366.

Explore Compound Types